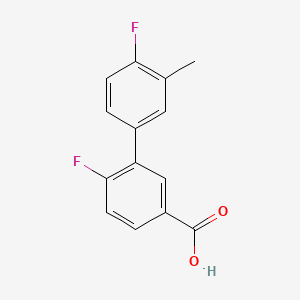

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

Description

Properties

IUPAC Name |

4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBMSYYTCWCQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689310 | |

| Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-48-7 | |

| Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid typically involves the reaction of 4-fluoro-3-methylbenzoic acid with appropriate reagents under controlled conditions. One common method involves refluxing 4-fluoro-3-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with a fluorinated benzene derivative to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Thionyl Chloride: For converting the carboxylic acid group to an acyl chloride.

Palladium Catalysts: For facilitating cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated biphenyl derivatives, while oxidation and reduction reactions can produce different carboxylic acid derivatives.

Scientific Research Applications

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of fluorine and methyl groups significantly impacts physicochemical properties. Key analogs include:

*Calculated based on molecular formula.

- Positional Isomerism : The target compound (meta- and para-substituted) has distinct electronic effects compared to ortho-substituted analogs like LD-0763. The para-fluorine in the biphenyl group enhances resonance stabilization, increasing acidity compared to ortho-substituted derivatives .

- Melting Points : Substitution patterns influence crystallinity. For example, 4-Fluoro-3-methylbenzoic acid (mp 167°C) has a lower melting point than 3-Fluoro-4-methylbenzoic acid (mp 169–171°C), likely due to differences in packing efficiency .

Pharmacophore Design and SAR

- The target compound’s dual fluorine atoms may improve these properties compared to mono-fluorinated analogs .

- This contrasts with compounds like 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (), where larger substituents dominate interactions .

Biological Activity

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid is an organic compound characterized by its unique structural features, including two fluorine atoms and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₁₄H₁₀F₂O₂, with a molecular weight of approximately 248.23 g/mol. The presence of fluorine atoms enhances the compound's reactivity and biological activity, making it a valuable candidate for further pharmacological exploration.

Research indicates that this compound primarily interacts with superoxide dismutase (Mn) , particularly its mitochondrial isoform. This enzyme plays a crucial role in mitigating oxidative stress by converting superoxide radicals into hydrogen peroxide and molecular oxygen. By modulating the activity of superoxide dismutase, this compound may influence cellular redox balance, which is critical in various pathological conditions such as cancer and inflammation .

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid—an important pathway in inflammatory processes. Inhibition of lipoxygenase can lead to reduced production of pro-inflammatory mediators, indicating potential therapeutic applications in treating conditions like asthma and arthritis .

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound suggest that it may exert cytotoxic effects against various cancer cell lines. The mechanism appears to be related to its ability to induce apoptosis and inhibit cell proliferation through modulation of oxidative stress pathways .

Comparison of Biological Activities

| Compound Name | Molecular Formula | Biological Activity | Reference |

|---|---|---|---|

| This compound | C₁₄H₁₀F₂O₂ | Lipoxygenase inhibition; Anticancer activity | |

| 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid | C₁₄H₁₂FNO₄S | Anti-inflammatory via lipoxygenase inhibition | |

| 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid | C₁₄H₁₀F₂O₂ | Enhanced biological activity due to fluorination |

Case Studies

-

Case Study on Lipoxygenase Inhibition :

A study conducted on various benzoic acid derivatives demonstrated that this compound significantly inhibited lipoxygenase activity in vitro, leading to decreased levels of leukotrienes—key mediators in inflammatory responses. The IC50 value for this compound was found to be lower than that of several known anti-inflammatory agents, indicating its potential as a therapeutic candidate. -

Anticancer Activity Assessment :

In a recent study evaluating the anticancer properties of fluorinated benzoic acids, this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value indicating effective growth inhibition. Mechanistic studies suggested that this effect was mediated through oxidative stress induction and subsequent apoptosis .

Q & A

Q. How do electronic effects of fluorine substituents influence reactivity in nucleophilic aromatic substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.